molecular formula C11H13N3O2S2 B2838251 Methyl 3-{[(2-cyanoethyl)(methyl)carbamothioyl]amino}thiophene-2-carboxylate CAS No. 892272-58-1

Methyl 3-{[(2-cyanoethyl)(methyl)carbamothioyl]amino}thiophene-2-carboxylate

Cat. No.: B2838251
CAS No.: 892272-58-1
M. Wt: 283.36
InChI Key: RGUDMEUVYOPXIH-UHFFFAOYSA-N
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Description

Methyl 3-{[(2-cyanoethyl)(methyl)carbamothioyl]amino}thiophene-2-carboxylate is a versatile chemical compound extensively used in scientific research. This compound is known for its unique properties and finds applications in various fields, including pharmaceuticals, organic synthesis, and material science.

Preparation Methods

The synthesis of Methyl 3-{[(2-cyanoethyl)(methyl)carbamothioyl]amino}thiophene-2-carboxylate involves several steps. One common method is the reaction of 3-amino-2-thiophenecarboxylate with hydrazonoyl chlorides in the presence of triethylamine to yield the corresponding N-arylamidrazones . Another method involves the condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives . Industrial production methods often require precise control of temperature and reaction time to ensure high yield and purity .

Chemical Reactions Analysis

Methyl 3-{[(2-cyanoethyl)(methyl)carbamothioyl]amino}thiophene-2-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrazonoyl chlorides, triethylamine, and phosphorus pentasulfide . The major products formed from these reactions are N-arylamidrazones and aminothiophene derivatives .

Scientific Research Applications

This compound is widely used in scientific research due to its unique properties. In the field of chemistry, it is used as an intermediate in the synthesis of various organic compounds. In biology and medicine, it serves as a key intermediate in the development of pharmaceuticals, including anti-hypertensives, antitumors, anti-HIV-1 integrase inhibitors, and hepatitis C virus inhibitors . Additionally, it is used in the preparation of dyes and pesticides .

Comparison with Similar Compounds

Methyl 3-{[(2-cyanoethyl)(methyl)carbamothioyl]amino}thiophene-2-carboxylate can be compared with other thiophene derivatives, such as Methyl 3-amino-2-thiophenecarboxylate and 2-amino-3-thiophenecarboxylate . These compounds share similar structural features but differ in their functional groups and specific applications. The unique combination of cyanoethyl and carbamothioyl groups in this compound distinguishes it from other thiophene derivatives and contributes to its diverse range of applications.

Properties

IUPAC Name

methyl 3-[[2-cyanoethyl(methyl)carbamothioyl]amino]thiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2S2/c1-14(6-3-5-12)11(17)13-8-4-7-18-9(8)10(15)16-2/h4,7H,3,6H2,1-2H3,(H,13,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGUDMEUVYOPXIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC#N)C(=S)NC1=C(SC=C1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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